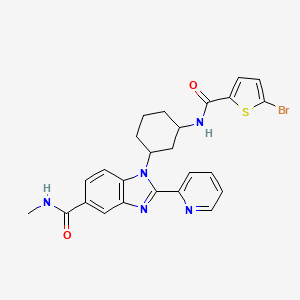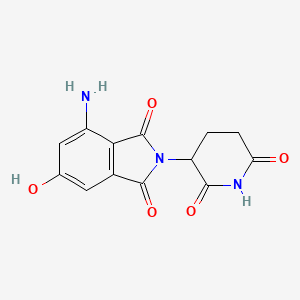![molecular formula C22H24N2O5 B10819952 N-[4-(2-aminopropan-2-yl)phenyl]-8-ethoxy-7-methoxy-2-oxochromene-3-carboxamide](/img/structure/B10819952.png)
N-[4-(2-aminopropan-2-yl)phenyl]-8-ethoxy-7-methoxy-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIBR-785 is a small molecule drug developed by Novartis Institutes for Biomedical Research. It functions as an agonist for the sphingosine 1-phosphate receptor Edg-1 (S1PR1). This compound is primarily being investigated for its potential therapeutic applications in treating immune system diseases and nervous system diseases, such as multiple sclerosis .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for NIBR-785 are not widely documented in public literature. the preparation of similar small molecule drugs typically involves multi-step organic synthesis. This process often includes the formation of key intermediates through reactions such as nucleophilic substitution, coupling reactions, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Analyse Chemischer Reaktionen
NIBR-785, like many small molecule drugs, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wissenschaftliche Forschungsanwendungen
NIBR-785 has several scientific research applications:
Chemistry: It is used as a tool compound to study the sphingosine 1-phosphate receptor Edg-1 (S1PR1) and its role in various biological processes.
Biology: Researchers use NIBR-785 to investigate the signaling pathways mediated by S1PR1, which are important in cell migration, immune response, and vascular development.
Medicine: NIBR-785 is being explored as a potential therapeutic agent for treating diseases such as multiple sclerosis, due to its ability to modulate immune cell trafficking.
Industry: The compound’s role in modulating S1PR1 makes it a candidate for drug development programs aimed at treating immune and nervous system diseases
Wirkmechanismus
NIBR-785 exerts its effects by acting as an agonist for the sphingosine 1-phosphate receptor Edg-1 (S1PR1). This receptor is involved in the regulation of immune cell trafficking, vascular development, and cell migration. By binding to S1PR1, NIBR-785 activates downstream signaling pathways, including the activation of RAC1, SRC, PTK2/FAK1, and MAP kinases. These pathways play crucial roles in the reorganization of the actin cytoskeleton and the formation of lamellipodia, which are essential for cell movement and chemotaxis .
Vergleich Mit ähnlichen Verbindungen
NIBR-785 can be compared with other S1PR1 agonists, such as fingolimod and siponimod. While all these compounds target the same receptor, NIBR-785 is unique in its specific binding affinity and pharmacokinetic properties. Similar compounds include:
Fingolimod: Another S1PR1 agonist used in the treatment of multiple sclerosis. It has a different chemical structure and pharmacokinetic profile compared to NIBR-785.
Siponimod: Also an S1PR1 agonist, used for treating multiple sclerosis. .
NIBR-785 stands out due to its unique binding properties and potential therapeutic applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C22H24N2O5 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
N-[4-(2-aminopropan-2-yl)phenyl]-8-ethoxy-7-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H24N2O5/c1-5-28-19-17(27-4)11-6-13-12-16(21(26)29-18(13)19)20(25)24-15-9-7-14(8-10-15)22(2,3)23/h6-12H,5,23H2,1-4H3,(H,24,25) |
InChI-Schlüssel |
NFOLAKWLEGGBTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(C)(C)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B10819873.png)
![N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10819875.png)
![1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10819877.png)
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)

![[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819888.png)
![(S)-1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B10819891.png)
![4-[[(1R,2R,3aR,7aS)-2-[(3R)-3-aminopiperidin-1-yl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]oxy]benzonitrile](/img/structure/B10819894.png)

![4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid](/img/structure/B10819899.png)
![2-((4-[(2-Methoxybenzoyl)amino]benzoyl)amino)benzoic acid](/img/structure/B10819903.png)
![6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B10819912.png)

